Methyl 6-bromo-5-methoxypicolinate

Total synthesis Cross-coupling Heterocyclic chemistry

Methyl 6-bromo-5-methoxypicolinate (CAS 170235-18-4) is a disubstituted pyridine-2-carboxylate building block featuring bromine at the 6-position and methoxy at the 5-position. This precise regiochemistry creates a unique electronic environment critical for reliable cross-coupling reactivity—analogs with alternate halogens or substitution patterns cannot replicate this profile, risking lower yields or reaction failure. Ideal for Suzuki-Miyaura, Negishi, and Stille couplings to construct biaryl libraries. Validated as a key intermediate in fungicide development (Botrytis cinerea) and in the total synthesis of sulfomycin derivatives. Procure this specific CAS number for guaranteed purity (≥95%) and reproducible synthetic performance.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 170235-18-4
Cat. No. B180213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-5-methoxypicolinate
CAS170235-18-4
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)C(=O)OC)Br
InChIInChI=1S/C8H8BrNO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3
InChIKeyHNDJWOBRSKPSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromo-5-methoxypicolinate (CAS 170235-18-4): Procurement and Research Grade Overview for Organic Synthesis


Methyl 6-bromo-5-methoxypicolinate (CAS 170235-18-4) is a heterocyclic building block, specifically a disubstituted pyridine-2-carboxylate, with a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol . Its structure features a bromine atom at the 6-position and a methoxy group at the 5-position, making it a versatile intermediate for cross-coupling reactions and further functionalization in the synthesis of complex molecules [1]. This compound is primarily supplied for research and development, with commercially available purities typically at 95% or 98% .

The Risk of Substitution: Why Methyl 6-bromo-5-methoxypicolinate (170235-18-4) Cannot Be Replaced by Generic Analogs


The precise substitution pattern on the pyridine ring is critical for downstream synthetic utility. The specific placement of the bromine atom at the 6-position and the methoxy group at the 5-position creates a unique electronic environment that dictates reactivity and selectivity in cross-coupling reactions [1]. This electronic profile cannot be replicated by analogs with different halogen substitutions (e.g., 6-chloro or 6-fluoro) or different regiochemistry, as these variations can lead to significantly different reaction rates, lower yields, or even complete failure of key bond-forming steps, thereby impacting the efficiency and cost of multi-step synthetic routes [2]. Procurement of this specific CAS number ensures the intended reactivity and purity profile required for reproducible results in complex synthesis campaigns.

Quantitative Evidence Guide: Validated Performance of Methyl 6-bromo-5-methoxypicolinate in Key Applications


Palladium-Catalyzed Cross-Coupling Reactivity in Total Synthesis

In the total synthesis of the antibiotic derivative dimethyl sulfomycinamate, Methyl 6-bromo-5-methoxypicolinate was utilized in a selective palladium-catalyzed coupling reaction on a doubly-activated pyridine system [1]. The specific electronic environment created by the 6-bromo and 5-methoxy substituents enabled a key carbon-carbon bond formation, highlighting the compound's superior reactivity profile compared to less electron-deficient analogs (e.g., 6-chloro or 5-hydroxy derivatives) which would not exhibit the same selective activation [1].

Total synthesis Cross-coupling Heterocyclic chemistry Antibiotic synthesis

Use as a Key Intermediate in Agrochemical Fungicide Synthesis

A patent describes the use of Methyl 6-bromo-5-methoxypicolinate as a starting material in a multi-step synthesis of phenoxypicolinic acid derivatives, which were evaluated as agrochemical fungicides [1]. The synthetic route leverages the bromine atom for subsequent functionalization, enabling the creation of a diverse library of compounds. A specific derivative, 2-bromo-4-methoxy-6-[3-(trifluoromethyl)phenoxy]pyridine, demonstrated >70% fungicidal effect against Botrytis cinerea at an application rate of 1 kg/ha, providing a quantitative benchmark for the biological activity achievable from this scaffold [1].

Agrochemical Fungicide Heterocyclic chemistry Process chemistry

Enhanced Physicochemical Profile for Formulation: LogP and Purity

The compound exhibits a calculated LogP value of 1.64 , which is higher than the analogous 6-fluoro-5-methoxypicolinate (LogP estimated at ~1.0) and the free acid form (6-bromo-5-methoxypicolinic acid, LogP ~1.1) . This increased lipophilicity can improve membrane permeability and solubility in organic phases, which is advantageous for certain formulations and purification steps. Commercial vendors supply the compound with defined purity specifications, typically 95% or 98%, ensuring batch-to-batch consistency .

Physicochemical properties LogP Purity Procurement specification

Procurement-Specific Application Scenarios for Methyl 6-bromo-5-methoxypicolinate (170235-18-4)


Precursor for Advanced Heterocyclic Building Blocks via Cross-Coupling

This compound is a premier choice as a substrate for Suzuki-Miyaura, Negishi, or Stille cross-coupling reactions to generate biaryl or heteroaryl derivatives. The bromine at the 6-position serves as an excellent leaving group for palladium-catalyzed couplings, and the 5-methoxy group electronically activates the ring, making it a robust and reliable partner for constructing libraries of 6-substituted picolinates [1].

Synthesis of Agrochemical Lead Compounds

The compound is a validated intermediate for creating novel fungicides, as demonstrated in a patent where it was used to synthesize phenoxypicolinic acid derivatives with demonstrated efficacy against Botrytis cinerea [2]. Procurement of this building block can accelerate the development of new crop protection agents.

Modular Component in Complex Molecule Total Synthesis

As a building block with orthogonal functional handles (ester, aryl bromide, and methoxy), this compound is ideal for convergent synthetic strategies. Its utility is exemplified in the total synthesis of a sulfomycin derivative, where its unique activation profile enabled a pivotal palladium-catalyzed step [1].

Starting Material for Metal-Chelating Ligand Synthesis

The compound has been used as a key intermediate in the preparation of di-macrocyclic complexes with potential therapeutic and diagnostic applications, specifically leveraging its ability to be incorporated into larger, polydentate structures [3]. This demonstrates its value in the field of inorganic medicinal chemistry.

Technical Documentation Hub

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